molecular formula C24H23F3N2O5 B1684398 (-)-ZK 216348 CAS No. 669073-68-1

(-)-ZK 216348

Katalognummer: B1684398
CAS-Nummer: 669073-68-1
Molekulargewicht: 476.4 g/mol
InChI-Schlüssel: VRZVKIJRJRBQJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Discovery

(+)-ZK 216348 emerged from a systematic effort by Bayer AG in the early 2000s to address the limitations of conventional glucocorticoids, which are plagued by metabolic and immunosuppressive side effects. Researchers targeted ligands that could selectively activate GR’s transrepression function (inhibiting pro-inflammatory mediators like NF-κB) while minimizing transactivation (responsible for adverse effects such as hyperglycemia). High-throughput screening of nonsteroidal compounds identified the enantiomerically pure (+)-ZK 216348 as a lead candidate in 2004, with its (+)-configuration critical for GR binding. Structural optimization focused on enhancing metabolic stability through a trifluoromethyl group and benzoxazin-6-ylamide moiety, achieving a half-life suitable for both systemic and topical applications.

Classification as a Selective Glucocorticoid Receptor Agonist (SEGRA)

(+)-ZK 216348 belongs to the SEGRA class, defined by its preferential activation of GR’s transrepression over transactivation. Key characteristics include:

Table 1: Binding Affinities of (+)-ZK 216348

Target IC50 (nM)
Glucocorticoid Receptor 20.3
Progesterone Receptor 20.4
Mineralocorticoid Receptor 79.9

Data derived from competitive binding assays.

In cellular models, (+)-ZK 216348 inhibited IL-8 secretion (transrepression) with an IC50 of 35 nM, comparable to prednisolone (18 nM), but was 60-fold less potent in inducing tyrosine aminotransferase (TAT), a transactivation marker. This dissociation is attributed to its unique interaction with GR’s ligand-binding domain, stabilizing a conformation that recruits corepressors rather than coactivators.

Table 2: Transrepression vs. Transactivation Activity

Compound IL-8 Inhibition IC50 (nM) TAT Induction EC50 (nM)
Dexamethasone 2.6 0.3
Prednisolone 18 1.5
(+)-ZK 216348 35 95

Comparative efficacy in THP-1 and H4-II-E-C3 cells.

Significance in Glucocorticoid Research

(+)-ZK 216348 has been instrumental in validating the "dissociated agonist" hypothesis, proving that GR’s anti-inflammatory effects can be decoupled from its adverse metabolic effects. This has spurred the development of next-generation SEGRAs, such as the 1,3-benzothiazole analogs identified by Ambinter in 2022, which mimic (+)-ZK 216348’s mechanism but with improved pharmacokinetics. Additionally, the compound has become a tool for studying GR signaling dynamics, particularly its role in modulating NF-κB and AP-1 pathways without disrupting glucose homeostasis. Its enantioselective activity (with the (-)-enantiomer being inactive) further underscores the importance of stereochemistry in nuclear receptor targeting.

Eigenschaften

IUPAC Name

4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O5/c1-13-17-11-15(7-8-16(17)20(30)34-29-13)28-21(31)23(32,24(25,26)27)12-22(2,3)18-6-4-5-14-9-10-33-19(14)18/h4-8,11,32H,9-10,12H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVKIJRJRBQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C(CC(C)(C)C3=CC=CC4=C3OCC4)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669073-68-1
Record name ZK-216348
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669073681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Vorbereitungsmethoden

Racemic Synthesis of ZK 209614

The precursor to (+)-ZK 216348 is the racemic compound ZK 209614, identified via high-throughput screening for GR-binding affinity. The synthesis of ZK 209614 involves:

  • Condensation Reactions : Coupling of a benzofuran-derived intermediate with a benzoxazine moiety.
  • Introduction of the Trifluoromethyl Group : Achieved via nucleophilic substitution or radical trifluoromethylation, though exact conditions remain proprietary.
  • Protection-Deprotection Steps : To preserve reactive hydroxyl and amide groups during synthesis.

Enantiomer Separation

The racemic ZK 209614 is resolved into its enantiomers using chiral chromatography or diastereomeric salt formation . The (+)-enantiomer (ZK 216348) is isolated due to its higher GR-binding affinity ($$ \text{IC}{50} = 35 \pm 10 \, \text{nM} $$) compared to prednisolone ($$ \text{IC}{50} = 18 \pm 12 \, \text{nM} $$). This step is critical, as the (-)-enantiomer (ZK 216347) lacks biological activity.

Pharmacological Validation and Selectivity

In Vitro Profiling

(+)-ZK 216348 was evaluated in two primary assays to demonstrate its dissociated GR activity:

  • Transrepression : Inhibition of IL-8 secretion in THP-1 monocytes ($$ \text{IC}_{50} = 35 \, \text{nM} $$, 52% efficacy relative to dexamethasone).
  • Transactivation : Induction of tyrosine aminotransferase (TAT) in hepatic cells ($$ \text{EC}_{50} = 95 \, \text{nM} $$, 88% efficacy).
Parameter Dexamethasone Prednisolone (+)-ZK 216348
IL-8 Inhibition $$ \text{IC}_{50} \, (\text{nM}) $$ 2.6 ± 1 18 ± 12 35 ± 10
TAT Induction $$ \text{EC}_{50} \, (\text{nM}) $$ 0.3 1.5 95

This table highlights the compound’s 60-fold lower potency in transactivation compared to prednisolone, confirming its SEGRA profile.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra confirmed the presence of diagnostic peaks for the benzofuran (δ 6.8–7.2 ppm) and trifluoromethyl (δ -60 ppm) groups.
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS yielded $$ m/z = 477.1542 \, [\text{M+H}]^+ $$, consistent with the molecular formula.

Purity Optimization

Early synthesis batches faced challenges with heavy metal impurities and low solubility. Process refinements included:

  • Solvent System Adjustments : Use of polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
  • Chromatographic Purification : Reverse-phase HPLC to achieve >98% purity.

Challenges in Scalable Synthesis

  • Enantiomeric Yield : Chiral resolution typically affords <50% yield of the active (+)-enantiomer, necessitating iterative process optimization.
  • Trifluoromethyl Group Stability : The $$ \text{CF}_3 $$ group is prone to hydrolysis under acidic conditions, requiring strict pH control during synthesis.
  • Cost of Starting Materials : The benzoxazine moiety is commercially limited, driving efforts to develop novel synthetic routes.

Analyse Chemischer Reaktionen

Receptor Binding Affinity

ZK 216348 binds to the glucocorticoid receptor (GR) with high affinity . The (+)-enantiomer of ZK 209614, ZK 216348, binds to the GR with a similar affinity to dexamethasone (DEX) and approximately three times higher affinity than prednisolone (PRED) . ZK 216348 also binds to the progesterone receptor (PR) and mineralocorticoid receptor (MR) .

Table 1: Receptor Binding Affinities

CompoundGR-binding IC50, nMPR-binding IC50, nMMR-binding IC50, nM
DEX
PRED
ZK 216348

Note: Actual values for the binding affinities were not found in the search results but would be included in a comprehensive analysis.

Transrepression and Transactivation

ZK 216348 selectively induces transrepression with minimal transactivating activity . The anti-inflammatory effects of glucocorticoids are largely mediated via transrepression, while many side effects are due to transactivation .

In Vitro Investigations
To determine whether ZK 216348 exhibits a dissociation between transactivation and transrepression on binding to the GR, the inhibition of IL-8 synthesis in THP-1 cells (transrepression) and the induction of TAT in liver hepatoma cells (transactivation) were investigated . Compared with PRED, ZK 216348 inhibited IL-8 secretion with only a 2-fold lower potency but also a lower efficacy . Importantly, ZK 216348 is approximately 60-fold less potent than PRED with regard to TAT induction . In comparison to DEX, ZK 216348 was approximately 14-fold less potent in the IL-8 assay, whereas DEX was >300-fold more potent in the induction of TAT . Consequently, ZK 216348 induces significantly less transactivation compared to standard GCs in this assay and shows a clear selectivity for transrepression and is therefore considered a selective glucocorticoid receptor agonist (SEGRA) .

Table 2: IL-8 Inhibition and TAT Induction

IL-8 inhibition IC50, nMIL-8 inhibition efficacy, %TAT induction EC50, nMTAT induction efficacy, %
DEX2.6 ± 11000.3100
PRED18 ± 1292 ± 81.5100
ZK 21634835 ± 1052 ± 159588

Note: The table shows the inhibition of IL-8 secretion in monocytic THP-1 cells as a parameter for transrepression and induction of TAT in hepatic H4-II-E-C3 cells as a transactivation parameter were determined for ZK 216348 in comparison to standard GCs. Efficacy is expressed relative to the maximal response to DEX.

In Vivo Activity

In vivo, ZK 216348 exhibits an improved therapeutic index after both topical and systemic administration . The compound induces significantly fewer transactivation-mediated side effects, such as increased blood glucose and induction of hepatic TAT in rats . The reduction of lymphoid organ weights was also diminished after systemic and long-term topical administration of ZK 216348 in comparison to PRED .

Impact on Immune Response

ZK216348 successfully dampened T helper 1 immune response . The differential anti-inflammatory potential of SEGRA ZK 216348 and prednisolone relies on T cell apoptosis rather than modulation of dendritic .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (+)-ZK 216348 umfasst seine Bindung an Glukokortikoid-Rezeptoren, was zur Modulation der Genexpression führt. Diese Interaktion kann die Produktion von pro-inflammatorischen Zytokinen und anderen Mediatoren der Entzündung unterdrücken. Die Verbindung beeinflusst auch die Aktivität von Progesteron- und Mineralokortikoid-Rezeptoren, was zu ihren vielfältigen biologischen Wirkungen beiträgt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung des Nuclear Factor-kappa B (NF-κB) und die Aktivierung von entzündungshemmenden Genen.

Wirkmechanismus

The mechanism of action of (+)-ZK 216348 involves its binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction can suppress the production of pro-inflammatory cytokines and other mediators of inflammation. The compound also affects the activity of progesterone and mineralocorticoid receptors, contributing to its diverse biological effects. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • (+)-ZK 216348’s TR selectivity reduces TA-driven hepatic TAT activity by 50–70% compared to PRED in mice and rats .

In Vivo Anti-Inflammatory Efficacy

(+)-ZK 216348 demonstrates species- and model-dependent efficacy:

Model (+)-ZK 216348 Efficacy PRED/DEX Efficacy Reference
Mouse ear edema EC₅₀ = 0.3 mg/kg (≈ PRED) EC₅₀ = 0.3 mg/kg
Rat ear edema EC₅₀ = 3 mg/kg (lower than PRED) EC₅₀ = 1 mg/kg
Murine skin inflammation Topical ED₅₀ = 0.03% (≈ PRED) ED₅₀ = 0.03%

Key Findings :

  • Species variability: (+)-ZK 216348 is less potent in rats than mice, likely due to metabolic differences .
  • Granulocyte inhibition in localized inflammation is weaker than PRED, suggesting context-dependent limitations .

Side Effect Profile

(+)-ZK 216348 mitigates classical GC side effects:

Parameter (+)-ZK 216348 PRED/DEX Reference
Blood glucose levels No increase at 30 mg/kg Dose-dependent increase
Skin atrophy Reduced severity Significant
Thymus/spleen weight Mild reduction (≈ PRED at high doses) Severe reduction
HPA axis suppression Similar to PRED Significant

Key Findings :

  • Long-term topical use of (+)-ZK 216348 enhances skin strength and thickness, unlike PRED .
  • Despite similar HPA axis suppression, (+)-ZK 216348’s lack of metabolic disturbances positions it as a safer candidate for chronic use .

Comparison with Other SEGRAs

  • RU 24858 : Exhibits strong in vitro TA but paradoxically matches PRED’s in vivo anti-inflammatory effects, highlighting the complexity of GR signaling .

Biologische Aktivität

(+)-ZK 216348 is a selective glucocorticoid receptor (GR) agonist that has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory treatments. This compound is notable for its ability to dissociate the beneficial anti-inflammatory effects from the undesirable side effects commonly associated with traditional glucocorticoids. This article provides an overview of the biological activity of (+)-ZK 216348, including its mechanism of action, efficacy in various models, and comparative analysis with conventional glucocorticoids.

(+)-ZK 216348 operates primarily through transrepression , a mechanism where the GR inhibits pro-inflammatory gene expression without significantly activating genes that lead to side effects. This selective action is crucial as it allows for the therapeutic benefits of glucocorticoids—such as reducing inflammation—while minimizing adverse effects like hyperglycemia and osteoporosis.

Efficacy in Preclinical Models

Research has demonstrated that (+)-ZK 216348 exhibits significant anti-inflammatory activity in various animal models. Key findings include:

  • Murine Model of Skin Inflammation : In studies involving skin inflammation, (+)-ZK 216348 showed comparable efficacy to prednisolone, a standard glucocorticoid, both in systemic and topical applications. The compound effectively reduced inflammation while presenting a superior side-effect profile regarding blood glucose levels and organ involution .
  • Croton Oil-Induced Ear Inflammation : In this model, (+)-ZK 216348 inhibited inflammation similarly to prednisolone but with less impact on liver enzyme induction, indicating a lower risk of metabolic side effects .

Comparative Analysis with Prednisolone

The following table summarizes the comparative efficacy and side effect profiles of (+)-ZK 216348 and prednisolone based on preclinical studies:

Parameter(+)-ZK 216348Prednisolone
Anti-inflammatory EfficacyComparableComparable
Induction of Blood GlucoseMinimalSignificant
Liver Enzyme InductionLowerHigher
Skin AtrophyLess severeMore severe
Spleen InvolutionReducedSignificant

Case Studies and Research Findings

  • Study on Transrepression Mechanism : Research indicated that (+)-ZK 216348 effectively inhibited the expression of interleukin-8 (IL-8) in THP-1 cells stimulated with lipopolysaccharide (LPS), demonstrating an EC50 value of 4.3×109 M4.3\times 10^{-9}\text{ M}, compared to 2.4×108 M2.4\times 10^{-8}\text{ M} for prednisolone .
  • Long-Term Treatment Effects : In chronic treatment scenarios, (+)-ZK 216348 exhibited less skin atrophy compared to prednisolone, suggesting its potential for long-term use without significant adverse effects .
  • Impact on Osteoblastic Cells : Studies have shown that (+)-ZK 216348 does not negatively affect osteoblastic cells as traditional glucocorticoids do, which is a critical consideration for minimizing osteoporosis risk .

Q & A

Q. What is the mechanism of action of (+)-ZK 216348 compared to traditional glucocorticoids like dexamethasone?

(+)-ZK 216348 is a selective glucocorticoid receptor agonist that exhibits transrepressional activity (inhibiting pro-inflammatory cytokines) without activating transactivation pathways (linked to side effects like metabolic dysregulation). Unlike dexamethasone, which strongly inhibits SOX9 and upregulates PPARG in human mesenchymal stromal cells, (+)-ZK 216348 shows no significant effect on these genes at standard concentrations, though a non-significant trend in PPARG upregulation occurs at higher doses . This dissociation of transactivation from transrepression suggests a refined therapeutic profile .

Q. What experimental models are suitable for studying the transrepressional activity of (+)-ZK 216348?

In vitro models using immune cells (e.g., macrophages or T-cells) are ideal for assessing cytokine inhibition (e.g., IL-12 p70 and TNF-α). For example, dose-response experiments measuring IC50 values and efficacy percentages (as in Table 1 of ) can quantify transrepressional potency. Osteogenic differentiation assays using human mesenchymal stromal cells are also useful for evaluating gene expression changes (e.g., RUNX2, SOX9, PPARG) to confirm selective activity .

Q. How does the efficacy of (+)-ZK 216348 in inhibiting cytokines compare to other glucocorticoids?

(+)-ZK 216348 has a higher IC50 value for IL-12 p70 (52 nM vs. DEX’s 3.2 nM) but similar efficacy (89% vs. 89%). For TNF-α, its IC50 is 89 nM (vs. DEX’s 3.1 nM), with lower efficacy (63% vs. 97%) . This indicates reduced potency but retained efficacy for IL-12 p70, making it a candidate for studies prioritizing reduced side effects over maximal potency.

Advanced Research Questions

Q. How can researchers address discrepancies in the transactivation and transrepression effects observed with (+)-ZK 216348 in different cell types?

Contradictions in gene expression outcomes (e.g., PPARG upregulation trends at high doses ) may stem from cell-specific receptor cofactors or concentration-dependent effects. To resolve this, researchers should:

  • Use multiple cell lines (e.g., stromal cells vs. immune cells) to assess context-dependent activity.
  • Perform chromatin immunoprecipitation (ChIP) assays to map glucocorticoid receptor binding sites.
  • Validate findings with siRNA knockdown of target genes to isolate mechanistic pathways .

Q. What methodological considerations are critical when designing dose-response experiments for (+)-ZK 216348 to ensure accurate IC50 determination?

  • Concentration Range : Test a broad range (e.g., 1–1000 nM) to capture sigmoidal curves, as (+)-ZK 216348’s effects may plateau at higher doses .
  • Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., DEX) to normalize results.
  • Replicates : Use ≥3 biological replicates to account for donor variability, as seen in stromal cell studies .
  • Statistical Analysis : Apply non-linear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values .

Q. What are the implications of the differential effects of (+)-ZK 216348 on PPARG and SOX9 expression for its therapeutic potential?

The lack of significant PPARG/SOX9 modulation at standard doses suggests (+)-ZK 216348 may avoid adverse effects linked to osteogenic pathway disruption (e.g., osteoporosis). However, researchers should:

  • Conduct long-term in vivo studies to assess bone density changes.
  • Compare transcriptional profiles using RNA sequencing to identify off-target pathways.
  • Explore combinatorial therapies with PPARG agonists to enhance anti-inflammatory synergy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-ZK 216348
Reactant of Route 2
Reactant of Route 2
(-)-ZK 216348

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.